5-Chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one (CAS 886497-43-4): A Privileged Scaffold in Medicinal Chemistry and Drug Discovery
5-Chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one (CAS 886497-43-4): A Privileged Scaffold in Medicinal Chemistry and Drug Discovery
Introduction & Pharmacological Relevance
In modern drug discovery, the selection of highly functionalized, predictable building blocks is critical for accelerating hit-to-lead optimization. 5-Chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one (CAS 886497-43-4) represents a highly versatile heterocyclic intermediate. The pyridazin-3(2H)-one core is widely recognized as a "privileged structure" or "magic moiety" in medicinal chemistry, forming the backbone of several commercially successful drugs, including the cardiotonic agents levosimendan and pimobendan, as well as various non-steroidal anti-inflammatory drugs (NSAIDs)[1].
This specific building block offers a dual-advantage: the 3-chlorophenyl group provides immediate lipophilic engagement for deep hydrophobic binding pockets, while the 5-chloro position serves as an activated electrophilic center for late-stage divergent functionalization[2].
Physicochemical Profiling
Understanding the baseline molecular descriptors of CAS 886497-43-4 is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule exists primarily in its lactam tautomeric form (pyridazin-3(2H)-one) rather than the lactim form (pyridazin-3-ol) in the solid state and in physiological solutions, which dictates its hydrogen-bonding profile[3].
Table 1: Physicochemical Properties and Molecular Descriptors
| Property | Value | Structural Implication |
| CAS Registry Number | 886497-43-4 | Standard identifier for procurement and safety tracking. |
| Molecular Formula | C₁₀H₆Cl₂N₂O | Defines the mass balance for synthetic tracking. |
| Molecular Weight | 241.07 g/mol | Highly ligand-efficient starting point (LE > 0.3). |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | Excellent membrane permeability; CNS penetrant potential. |
| Hydrogen Bond Donors | 1 (Lactam N-H) | Crucial for interacting with kinase hinge regions. |
| Hydrogen Bond Acceptors | 2 (C=O, N) | Facilitates solvent interaction and target binding. |
| Estimated LogP | ~3.1 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2Cl)O | Computational docking and cheminformatics input. |
Mechanistic Insights: The Pyridazinone Pharmacophore
As a Senior Application Scientist, I emphasize that selecting a building block is not just about synthetic ease; it is about the causality of binding. The pyridazin-3(2H)-one ring is electronically deficient. The adjacent nitrogen atoms and the carbonyl group exert a strong electron-withdrawing effect, which highly activates the C5 position[4].
From a structural biology perspective, the lactam motif is an exceptional bioisostere for amides and cyclic ureas. The N-H acts as a highly directional hydrogen bond donor, while the C=O acts as an acceptor. When targeting kinases or phosphodiesterases (PDEs), this motif frequently anchors the molecule to the hinge region of the ATP-binding site. Concurrently, the 3-chlorophenyl group at the C6 position is perfectly vectored to occupy adjacent hydrophobic sub-pockets (e.g., the selectivity pocket in kinases or the hydrophobic clamp in PDEs)[5].
Caption: Pharmacophore interaction mapping of the pyridazinone scaffold in target binding.
Synthetic Utility & Divergent Workflows
The true power of CAS 886497-43-4 lies in its orthogonal reactivity. The molecule offers two primary sites for modification:
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C5-Nucleophilic Aromatic Substitution (SNAr): The C5-chlorine is highly activated. It can be displaced by primary/secondary amines, alkoxides, or thiolates without the need for expensive palladium catalysis[2].
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N2-Alkylation: The lactam nitrogen (pKa ~10.5) can be selectively alkylated under mild basic conditions to lock the conformation or extend the molecule into solvent-exposed regions[6].
Caption: Divergent synthetic workflow for functionalizing CAS 886497-43-4.
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. The causality behind reagent selection and the expected analytical readouts are explicitly defined to prevent downstream failures.
Protocol A: C5-Amination via SNAr (e.g., Morpholine substitution)
Causality: N-Methyl-2-pyrrolidone (NMP) is selected over DMF due to its higher boiling point and superior ability to solvate polar transition states at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of morpholine, which would otherwise neutralize its nucleophilicity.
Step-by-Step Methodology:
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Setup: In a 20 mL sealed microwave vial, dissolve CAS 886497-43-4 (1.0 mmol, 241.1 mg) in anhydrous NMP (5.0 mL).
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Reagent Addition: Add morpholine (1.5 mmol, 130.7 mg) followed by DIPEA (2.0 mmol, 348 µL).
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Reaction: Heat the mixture to 120 °C for 4 hours under nitrogen.
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Workup: Cool to room temperature and pour into ice-cold water (25 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove NMP) and brine, dry over Na₂SO₄, and concentrate in vacuo.
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Self-Validation Checkpoints:
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TLC (Hexanes/EtOAc 1:1): The starting material (Rf ~0.6, strongly UV active) should completely disappear, replaced by a more polar product spot (Rf ~0.3).
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LC-MS: The mass spectrum provides definitive proof. The starting material exhibits an [M+H]⁺ at m/z 241.0 with a classic 9:6:1 dichloro isotopic pattern. The successful product will show an [M+H]⁺ at m/z 292.1, and crucially, the isotopic pattern will shift to a 3:1 monochloro pattern, confirming the displacement of exactly one chlorine atom.
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Protocol B: Regioselective N2-Alkylation
Causality: The use of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) thermodynamically favors the formation of the N-alkylated product over the kinetic O-alkylated product. Furthermore, "soft" electrophiles like alkyl iodides preferentially attack the softer nitrogen center.
Step-by-Step Methodology:
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Setup: Suspend CAS 886497-43-4 (1.0 mmol, 241.1 mg) and finely powdered anhydrous K₂CO₃ (1.5 mmol, 207.3 mg) in anhydrous DMF (4.0 mL) at 0 °C.
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Reagent Addition: Dropwise add methyl iodide (1.2 mmol, 75 µL).
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Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
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Workup: Quench with water (10 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.
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Self-Validation Checkpoints:
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LC-MS: The product will show an [M+H]⁺ at m/z 255.1, retaining the 9:6:1 dichloro isotopic pattern.
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¹³C NMR Regioselectivity Check: This is the critical validation step. The carbonyl carbon signal must remain intact at ~159-160 ppm. If O-alkylation occurred, the C3 carbon would shift significantly downfield (>165 ppm) and lose its characteristic lactam carbonyl resonance.
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References
1.3[3] 2. Wu, J. et al. "Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives." Molecules, 2009. 2[2] 3. Costas-Lago et al. "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect, 2020. 4[4] 4. "Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction." ResearchGate, 2025. 6[6] 5. "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules." European Journal of Medicinal Chemistry, 2020. 1[1] 6. Bouchmaa, N. et al. "SEARCH FOR NEW DRUGS IN VITRO ANTITUMOR ACTIVITY OF NEWLY SYNTHESIZED PYRIDAZIN-3(2H)-ONE DERIVATIVES VIA APOPTOSIS INDUCTION." Pharmaceutical Chemistry Journal, 2018.5[5]
